An In-depth Technical Guide to 9-Fluoreneacetic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 9-Fluoreneacetic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Fluoreneacetic acid, a derivative of the polycyclic aromatic hydrocarbon fluorene, serves as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical and physical properties, structural information, and relevant experimental considerations. All quantitative data is presented in structured tables for ease of reference, and key conceptual frameworks are visualized using logical diagrams.
Chemical and Physical Properties
9-Fluoreneacetic acid is a white to pale cream crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, application in reactions, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O₂ | [2] |
| Molecular Weight | 224.25 g/mol | [2][3] |
| CAS Number | 6284-80-6 | [2][4] |
| IUPAC Name | 2-(9H-fluoren-9-yl)acetic acid | [1][5] |
| Melting Point | 133-135 °C | [2][6][3] |
| Boiling Point | 436.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.242 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water. Also soluble in ethanol, ether, and chloroform. | [6] |
| pKa | 3.90 ± 0.10 (Predicted) | |
| LogP | 3.27360 | [2] |
| Appearance | White to pale cream crystals or powder | [1][6] |
Chemical Structure and Identification
The structure of 9-Fluoreneacetic acid consists of a central fluorene moiety with an acetic acid group attached at the 9-position. This structure is planar, contributing to its aromatic character.[7]
| Identifier | String | Reference(s) |
| SMILES | O=C(O)CC1c2ccccc2c2ccccc12 | [3][4] |
| InChIKey | WFSMJMTYIMFHPV-UHFFFAOYSA-N | [1][4][5] |
Synthesis and Reactivity
9-Fluoreneacetic acid can be synthesized through various methods. One common approach involves the use of 9-bromofluorene in a malonic ester synthesis.[8] Another reported method is the reaction of fluorene with acetyl chloride, followed by hydrolysis.[6] The acidic nature of the C9-H bond in the fluorene ring system (pKa ≈ 22.6 in DMSO) makes it susceptible to deprotonation, forming the stable fluorenyl anion, which can then be reacted with electrophiles.[7]
The carboxylic acid functional group allows for a range of reactions, including esterification and amide bond formation. For instance, it has been used in the preparation of N-(9-fluoreneacetyl)-L-leucine and pyrokinin class insect neuropeptides.[5][9]
Experimental Protocols
General Workflow for Spectroscopic Characterization
The structural confirmation of 9-Fluoreneacetic acid relies on standard spectroscopic techniques. A generalized workflow for obtaining this data is presented below, based on established methods for similar organic compounds.[10]
Caption: General workflow for the spectroscopic characterization of 9-Fluoreneacetic acid.
Synthesis via Malonic Ester Synthesis (Conceptual)
A representative synthesis of 9-Fluoreneacetic acid can be achieved via the malonic ester synthesis, starting from 9-bromofluorene. The key steps are outlined below.
Caption: Conceptual pathway for the synthesis of 9-Fluoreneacetic acid via malonic ester synthesis.
Safety and Handling
9-Fluoreneacetic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).[6][11]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][11]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][11]
-
Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11][12]
Logical Relationships of Key Properties
The interplay between the structure and properties of 9-Fluoreneacetic acid is crucial for understanding its behavior and potential applications.
Caption: Logical relationships between the structure and key properties of 9-Fluoreneacetic acid.
Conclusion
9-Fluoreneacetic acid is a well-characterized compound with a range of potential applications stemming from its unique structural features. This guide has summarized its fundamental chemical and physical properties, structural identifiers, and general experimental considerations. The provided data and diagrams serve as a foundational resource for researchers and professionals working with this versatile molecule.
References
- 1. Fluorene-9-acetic acid, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. parchem.com [parchem.com]
- 4. fluorene-9-acetic acid [stenutz.eu]
- 5. Fluorene-9-acetic acid, 99+% | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. Fluorene - Wikipedia [en.wikipedia.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Fluorene-9-acetic acid | 6284-80-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
